molecular formula C17H27N3O B12246023 N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B12246023
M. Wt: 289.4 g/mol
InChI Key: VAHBELOFXJXOOF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of tert-butylamine with 2-(2-methylphenyl)piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[4-(2-methylamino)piperazin-1-yl]acetamide
  • N-tert-butyl-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-tert-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butyl group and methylphenyl substitution make it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C17H27N3O/c1-14-7-5-6-8-15(14)20-11-9-19(10-12-20)13-16(21)18-17(2,3)4/h5-8H,9-13H2,1-4H3,(H,18,21)

InChI Key

VAHBELOFXJXOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC(C)(C)C

Origin of Product

United States

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